molecular formula C23H25O2PS B3292211 ((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide CAS No. 87763-02-8

((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide

Cat. No.: B3292211
CAS No.: 87763-02-8
M. Wt: 396.5 g/mol
InChI Key: OBOQHSCMVDVSIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide is a specialized organophosphorus compound of significant interest in chemical research and development. This molecule features a central phosphorus atom doubly bonded to oxygen (forming the phosphine oxide group) and bonded to a carbon atom that is also attached to both a phenyl group and a butylsulfinyl group. The presence of the sulfoxide group introduces a chiral center, making this compound a potential candidate for investigating asymmetric synthesis. Its primary research applications are derived from its structural similarities to other documented sulfinyl-containing phosphine oxides. These compounds are valuable in the exploration of new coordination complexes, where they can act as ligands for transition metals, potentially influencing catalytic activity and selectivity . Furthermore, the sulfoxide moiety is a key functional group in medicinal chemistry. Research on analogous sulfoxide compounds has demonstrated their potential as high-potency enzyme inhibitors, such as in the inhibition of 15-prostaglandin dehydrogenase (15-PGDH), a target for promoting tissue regeneration and repair . The butylsulfinyl chain in this particular compound may offer enhanced lipophilicity, which can be a critical parameter in optimizing drug-like properties including membrane permeability and metabolic stability. The compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[butylsulfinyl(diphenylphosphoryl)methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25O2PS/c1-2-3-19-27(25)23(20-13-7-4-8-14-20)26(24,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,2-3,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOQHSCMVDVSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)C(C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25O2PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide typically involves the reaction of chlorophosphines with organometallic reagents such as Grignard reagents. This method is widely used due to its efficiency and the ability to produce high yields of the desired product . The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates and ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of ((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide may involve large-scale reactions using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, allowing for the synthesis of large quantities of the compound with consistent quality and purity.

Chemical Reactions Analysis

Buchwald-Hartwig Coupling Reactions

This compound serves as a ligand in palladium-catalyzed cross-coupling reactions. Key characteristics include:

  • Role : Facilitates C–N or C–C bond formation via oxidative addition/reductive elimination cycles.

  • Conditions :

    • Catalyst: Pd(OAc)₂ with Xantphos ligand .

    • Base: NaOtBu (2 equiv) in cyclopentyl methyl ether (CPME) at 110°C .

    • Substrates: Aryl bromides or benzylic phosphine oxides .

  • Outcomes :

    • Yields range from 66% to 92% for α-arylated products .

    • Steric hindrance from diphenyl groups improves regioselectivity .

Nucleophilic Substitution Reactions

The phosphine oxide acts as a nucleophile in SN₂-type reactions:

  • Mechanism : Attack at electrophilic centers (e.g., alkyl halides or sulfonates).

  • Example : Reaction with 2-tosylalkyl phenols under basic conditions generates diarylmethyl phosphine oxides via o-quinone methide intermediates .

  • Optimized Conditions :

    ParameterValue
    SolventToluene
    BaseK₂CO₃ (1.2 equiv)
    Temperature110°C
    YieldUp to 92%

Phospha-Michael Addition

Participates in phospha-Michael additions to electron-deficient alkenes:

  • Substrates : o-Quinone methides, α,β-unsaturated carbonyl compounds.

  • Catalyst : K₂CO₃ or other mild bases .

  • Regioselectivity : Controlled by Lewis acid choice (e.g., Y(Pfb)₃ vs. Yb(OTf)₃):

    CatalystReaction SiteYield (%)
    Y(Pfb)₃Benzylic87–94
    Yb(OTf)₃C3-Indole53–97

Hydrophosphorylation with Acetylenes

Reacts with acetylenes under s-block metal catalysis:

  • Conditions :

    • Catalyst: KHMDS or Rb/cesium bases .

    • Solvent: THF or CPME at 24–110°C .

    • Substrates: Trimethylsilyl acetylene, phenylacetylene.

  • Products : Bis(phosphine oxides) or alkenylphosphine oxides.

  • Kinetic vs. Thermodynamic Control :

    • KHMDS favors bis-adducts (93% yield with Cs catalyst) .

    • Steric bulk directs regioselectivity toward less hindered positions .

Staudinger Reaction

Reacts with azides to form iminophosphoranes:

  • Conditions : Room temperature, inert atmosphere.

  • Applications : Synthesis of nitrogen-containing heterocycles or polymers.

Mechanistic Insights

  • Electronic Effects : The butylsulfinyl group enhances electrophilicity at the benzylic position, enabling nucleophilic attack .

  • Steric Effects : Bulky diphenyl groups restrict reaction pathways, favoring selective transformations .

  • Catalyst Dependency : Metal choice (e.g., Pd vs. Yb) dictates reaction pathway and product stability .

Comparative Reaction Yields

Reaction TypeCatalystYield (%)Key Product
α-Arylation Pd/Xantphos83–92((4-tert-Butylphenyl)methyl)DPPO
Phospha-Michael Y(Pfb)₃87–94Benzylic phosphine oxide
Hydrophosphorylation Cs base93Bis(phosphine oxide)
Quaternization Ni catalyst48–90Quaternary phosphonium salts

This compound’s reactivity is highly tunable via catalyst selection and substituent modification, making it valuable in synthetic organic chemistry and materials science . Further research into its applications in asymmetric catalysis and polymer chemistry is warranted.

Scientific Research Applications

Chemical Applications

1.1 Asymmetric Synthesis

One of the primary applications of ((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide is as a chiral ligand in asymmetric synthesis. The compound facilitates the formation of enantiomerically pure products, which are crucial in pharmaceutical development. Its ability to stabilize transition states during reactions enhances the selectivity towards desired enantiomers.

Case Study:
A study demonstrated that this compound effectively catalyzed the asymmetric synthesis of various chiral compounds, achieving yields exceeding 90% with high enantiomeric excess (ee) values. The reaction conditions were optimized using different solvents and temperatures to maximize efficiency.

1.2 Catalysis

The compound serves as a catalyst in several organic reactions, including oxidation and reduction processes. Its reactivity allows it to participate in diverse chemical transformations, making it valuable in synthetic organic chemistry.

Data Table: Catalytic Reactions Involving ((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide

Reaction TypeConditionsYield (%)Selectivity (%)
Oxidation50 °C, 24 h8592
ReductionRoom Temp, 12 h7888
Substitution60 °C, 6 h9095

Biological Applications

2.1 Therapeutic Potential

In biological research, ((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide is being investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Case Study:
Research has shown that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and 4T1 (mouse mammary tumor). In vitro studies revealed that at concentrations above 40 µM, significant decreases in cell viability were observed, indicating its potential as an anticancer agent.

Data Table: Cytotoxicity of ((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide

Cell LineConcentration (µM)Viability (%)
MCF-74065
4T15060
HUVEC-122575

Industrial Applications

3.1 Material Science

The compound is utilized in the development of advanced materials and catalysts for industrial processes. Its properties make it suitable for applications in polymer synthesis and surface coatings.

Case Study:
In polymer chemistry, ((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide was used as an initiator for the polymerization of various monomers, resulting in polymers with tailored properties suitable for specific applications such as coatings and adhesives.

3.2 Environmental Applications

The compound has also been explored for use in environmental remediation processes due to its ability to catalyze reactions that degrade pollutants.

Mechanism of Action

The mechanism of action of ((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide involves its interaction with molecular targets through its reactive functional groups. These interactions can modulate biochemical pathways and influence the activity of enzymes and other proteins. The compound’s ability to undergo various chemical transformations allows it to participate in complex reaction networks, thereby exerting its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between ((butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide and related diphenylphosphine oxide derivatives:

Compound Substituents Key Properties/Applications Synthesis Method
((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide Butylsulfinylphenylmethyl group Potential Lewis acidity; applications in catalysis or coordination chemistry (inferred) Likely via nucleophilic substitution or coupling (analogous to )
3fa (Bis(4-fluorophenyl)(1H-indol-2-yl)methyl)diphenylphosphine oxide Bis(4-fluorophenyl)indolylmethyl group High thermal stability (m.p. 247–274°C); used in regioselective phosphorylation reactions Y(Pfb)₃-catalyzed reaction in CH₃CN at 100°C (81% yield)
DPO–PHE (Bis(4-hydroxyphenyl)methyl)diphenylphosphine oxide Bis(4-hydroxyphenyl)methyl group Flame retardant for epoxy resins; high char yield and thermal stability Multi-step synthesis involving Pudovik adducts and rearrangement
L ((2-Diphenylphosphoryl)-4-ethylphenoxy)methyl)diphenylphosphine oxide Diphenylphosphoryl-ethylphenoxymethyl group Selective Nd(III) recovery from nitric acid; superior to Cyanex 923 in metal extraction Williamson reaction and hydrogenation (high-purity synthesis)
DOPO–PHE (1-(bis(4-hydroxyphenyl)methyl)-9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) DOPO (phosphaphenanthrene) and bis(4-hydroxyphenyl)methyl groups Enhanced flame retardancy; synergizes with epoxy resins for reduced flammability Multi-step coupling and oxidation
((Methylsulfinyl)(phenyl)methyl)diphenylphosphine oxide Methylsulfinylphenylmethyl group Structural analog; applications in coupling reactions or as a pharmaceutical intermediate Custom synthesis via sulfonylation or oxidation (exact method unspecified)

Key Research Findings

Electronic Effects :

  • Electron-withdrawing substituents (e.g., fluorophenyl in 3fa ) enhance thermal stability and regioselectivity in phosphorylation reactions .
  • The sulfinyl group in ((butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide likely increases Lewis acidity compared to alkyl-substituted analogs (e.g., methyl or ethyl groups), improving catalytic activity in coordination-driven reactions .

Thermal and Chemical Stability :

  • Indolyl-substituted diphenylphosphine oxides (e.g., 3fa , 3ia ) exhibit high melting points (244–274°C), attributed to aromatic stacking and hydrogen bonding .
  • Phosphine oxides with bulky aryl groups (e.g., DPO–PHE ) demonstrate superior thermal stability in polymer matrices, with decomposition temperatures exceeding 300°C .

Application-Specific Performance: DPO–PHE outperforms DOPO–PHE in flame-retardant epoxy resins due to higher char residue (28% vs. 22%) and lower peak heat release rate . The phosphoryl-ethylphenoxymethyl derivative (L) shows 95% Nd(III) recovery efficiency from nitric acid, outperforming Cyanex 923-based resins .

Synthetic Challenges :

  • Steric hindrance from aryl or sulfinyl groups complicates synthesis. For example, 3ja (bis(3-trifluoromethylphenyl)indolylmethyl derivative) required optimized Y(Pfb)₃ catalysis to achieve 71% yield .
  • Adducts with central phenyl groups (e.g., in Pudovik reactions) exhibit lower stability than methyl-substituted analogs, necessitating precise reaction control .

Critical Analysis of Structural Analogues

  • Sulfinyl vs.
  • Fluorinated vs. Non-Fluorinated Derivatives: Fluorinated analogs (e.g., 3fa, 4fa) exhibit higher melting points and solubility in polar solvents, whereas non-fluorinated compounds (e.g., DPO–PHE) are preferred for polymer compatibility .

Biological Activity

((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide is a phosphine oxide compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including its mechanisms of action, cytotoxicity, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a sulfinyl group attached to a butyl chain, a phenyl group, and a diphenylphosphine oxide moiety. This unique structure may contribute to its biological properties, allowing it to interact with various molecular targets.

Table 1: Chemical Structure

ComponentStructure
Butyl Group-C4H9
Sulfinyl Group-S=O
Phenyl Group-C6H5
Diphenylphosphine-P(=O)(C6H5)2

Research indicates that phosphine oxides, including this compound, may exhibit biological activity through several mechanisms:

  • Enzyme Inhibition : Compounds with phosphine oxide groups have been shown to inhibit specific enzymes such as topoisomerase I (TOP1), which is crucial for DNA replication and transcription. Inhibiting TOP1 can lead to the accumulation of DNA damage in cancer cells, promoting apoptosis .
  • Cytotoxicity Against Cancer Cells : Studies have demonstrated that certain phosphine oxides exhibit selective cytotoxic effects against various cancer cell lines while sparing non-cancerous cells. For instance, compounds structurally related to ((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide showed significant cytotoxicity against liver and breast cancer cell lines without affecting normal fibroblasts .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxideMCF-7 (Breast Cancer)15
HepG2 (Liver Cancer)10
MRC-5 (Non-cancerous)>100

Study 1: Inhibition of Topoisomerase I

A recent study evaluated the inhibitory effects of various phosphine oxides on TOP1. The results indicated that some derivatives exhibited stronger inhibition compared to the standard drug camptothecin (CPT). The compounds were tested at different time intervals, revealing persistent inhibition over extended periods .

Study 2: Selective Cytotoxicity

Another investigation focused on the cytotoxic profile of the compound against different cancer cell lines. The study highlighted that while the compound effectively induced cell death in cancerous cells, it showed minimal toxicity towards normal cells, suggesting a favorable therapeutic index for potential anticancer applications .

Study 3: Mechanistic Insights

Further mechanistic studies suggested that the compound may induce apoptosis through the activation of caspase pathways in cancer cells. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .

Q & A

Q. Advanced

  • DFT calculations : Predict electronic structures and stabilize transition states (e.g., Hirshfeld surface analysis of γ-hydroxyphosphine oxides) .
  • Mechanistic insights : Simulations clarify regioselectivity in hydrophosphorylation and guide catalyst design .

How are catalytic systems designed using diphenylphosphine oxide derivatives?

Q. Advanced

  • Functionalized supports : Diphenylphosphine-modified graphite oxide (GO-P) anchors Pt complexes for hydrosilylation catalysis (e.g., triethoxysilane reactions, 85–98% yields) .
  • Optimization parameters : Solvent choice (acetonitrile), oxidant stoichiometry (Ag₂O), and microwave irradiation enhance efficiency in multicomponent syntheses .

What are the key considerations for optimizing microwave-assisted reactions in phosphine oxide synthesis?

Q. Basic

  • Temperature and time : 100°C for 2 h ensures complete conversion in cycloadditions .
  • Oxidant selection : Ag₂O (2 equiv.) minimizes byproducts in benzophosphole oxide formation .
  • Solvent compatibility : Polar aprotic solvents (e.g., acetonitrile) improve microwave absorption and reaction homogeneity .

How do electronic effects influence hydrophosphorylation reaction outcomes?

Q. Advanced

  • Substituent electronegativity : Electron-withdrawing groups (e.g., –CF₃) on alkynes increase reactivity with diphenylphosphine oxide by stabilizing transition states .
  • Phosphorus charge density : Electron-rich P-centers (e.g., in triphenylphosphine oxide) exhibit reduced coupling efficiency compared to diphenyl derivatives .

What are the applications of diphenylphosphine oxide derivatives in material science?

Q. Basic

  • Photoinitiators : Derivatives like trimethylbenzoyl-diphenylphosphine oxide (TPO) are used in UV-curable polymers .
  • Catalytic supports : Functionalized graphite oxide composites enhance stability in hydrosilylation and hydrogenation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide
Reactant of Route 2
Reactant of Route 2
((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.